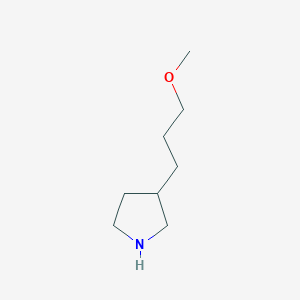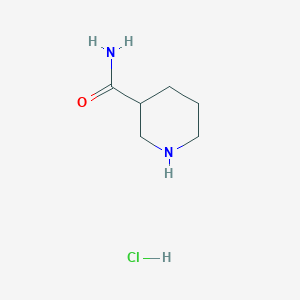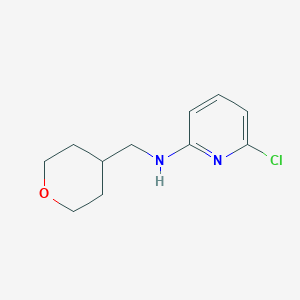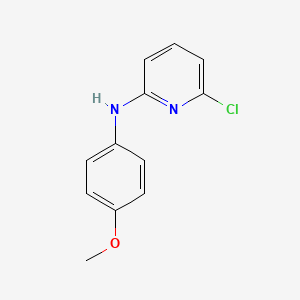![molecular formula C13H16ClF3N2O3 B1424039 4-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}piperidine hydrochloride CAS No. 1219957-05-7](/img/structure/B1424039.png)
4-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}piperidine hydrochloride
Overview
Description
4-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}piperidine hydrochloride is a complex organic compound. This molecule stands out due to its unique chemical structure and intriguing properties. Its composition and potential reactivity make it an essential subject of study in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}piperidine hydrochloride typically involves several steps:
Preparation of Intermediate Compounds: : The process begins with the preparation of 2-nitro-4-(trifluoromethyl)phenol and 4-piperidinemethanol as intermediates.
Etherification Reaction: : The next step involves the etherification reaction where 2-nitro-4-(trifluoromethyl)phenol reacts with 4-piperidinemethanol in the presence of a base.
Purification: : Following synthesis, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in a pure form.
Hydrochloride Formation: : The final step involves the reaction of the purified compound with hydrochloric acid to form the hydrochloride salt, which is often more stable and soluble in water.
Industrial Production Methods: Industrial production methods typically involve the same steps but are scaled up for large-scale production. Continuous flow reactors and automated synthesis systems may be used to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: : Due to the presence of the nitro group, the compound can undergo various oxidation and reduction reactions, altering its chemical and physical properties.
Substitution Reactions: : The presence of the trifluoromethyl group and the piperidine ring makes it susceptible to nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogenation agents, acids, and bases.
Major Products: The major products of these reactions depend on the conditions but often include modified piperidine and phenoxy derivatives with altered substituents on the aromatic ring.
Scientific Research Applications
Reaction Mechanism Studies: : The compound serves as a model for studying various organic reaction mechanisms due to its complex structure.
Catalyst Development: : It is used in the development of new catalytic systems for organic synthesis.
Biology and Medicine:
Pharmacological Research: : The compound's unique structure allows it to interact with biological targets, making it useful in drug discovery and development.
Enzyme Inhibition Studies: : Researchers use it to study the inhibition of specific enzymes involved in metabolic pathways.
Material Science: : It is used in the development of new materials with specific properties, such as polymers and coatings.
Agricultural Chemistry: : The compound is explored for its potential use in developing new agrochemicals.
Mechanism of Action
The mechanism by which 4-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}piperidine hydrochloride exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The nitro and trifluoromethyl groups play critical roles in the compound's binding affinity and specificity. The piperidine ring further enhances its ability to interact with hydrophobic pockets within target proteins, leading to alterations in their activity or function.
Comparison with Similar Compounds
Comparison with Other Compounds: Similar compounds include other phenoxy-substituted piperidines, such as 4-{[2-Nitro-4-methylphenoxy]-methyl}piperidine and 4-{[2-Nitro-4-chlorophenoxy]-methyl}piperidine.
Highlighting Uniqueness:
Trifluoromethyl Group: : The trifluoromethyl group confers unique electronic and steric properties that distinguish it from other similar compounds.
Nitro Group Positioning: : The positioning of the nitro group enhances the compound's reactivity and potential biological activity.
This uniqueness makes 4-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}piperidine hydrochloride a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
4-[[2-nitro-4-(trifluoromethyl)phenoxy]methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O3.ClH/c14-13(15,16)10-1-2-12(11(7-10)18(19)20)21-8-9-3-5-17-6-4-9;/h1-2,7,9,17H,3-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFGGPPYNQCOKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1423956.png)
![3-[2-(4-Chloro-2-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1423957.png)
![3-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride](/img/structure/B1423958.png)
![3-{2-[2-Chloro-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1423961.png)

![2-Chloro-4-[2-(4-fluorophenyl)ethyl]-6-methylpyrimidine](/img/structure/B1423965.png)
![6-methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1423966.png)
![N'-Hydroxy-2-[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethanimidamide](/img/structure/B1423968.png)



![3-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-pyrrolidine hydrochloride](/img/structure/B1423977.png)


